

Introduction: The Significance of the Pyrazolyl Aniline Scaffold

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Compound of Interest

Compound Name: 3-(1H-pyrazol-4-yl)aniline

Cat. No.: B1445105

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3-(1H-pyrazol-4-yl)aniline is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. The molecule itself is a versatile building block, integrating two key pharmacophores: the pyrazole ring and the aniline moiety. Pyrazole derivatives are renowned for a wide spectrum of biological activities, forming the core of numerous approved drugs.^[1] The aniline portion provides a crucial handle for further chemical modification, allowing for the construction of more complex molecules, such as kinase inhibitors, through amide bond formation or other coupling reactions.^[2] Understanding the efficient synthesis and rigorous characterization of this scaffold is paramount for researchers aiming to develop novel therapeutics. This guide provides a detailed, experience-driven approach to its preparation and analytical validation.

PART 1: Synthetic Strategy and Protocol

The most robust and widely adopted method for constructing the C-C bond between the pyrazole and aniline rings is the Suzuki-Miyaura cross-coupling reaction.^{[3][4]} This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and readily available starting materials, making it the preferred industrial and academic choice.

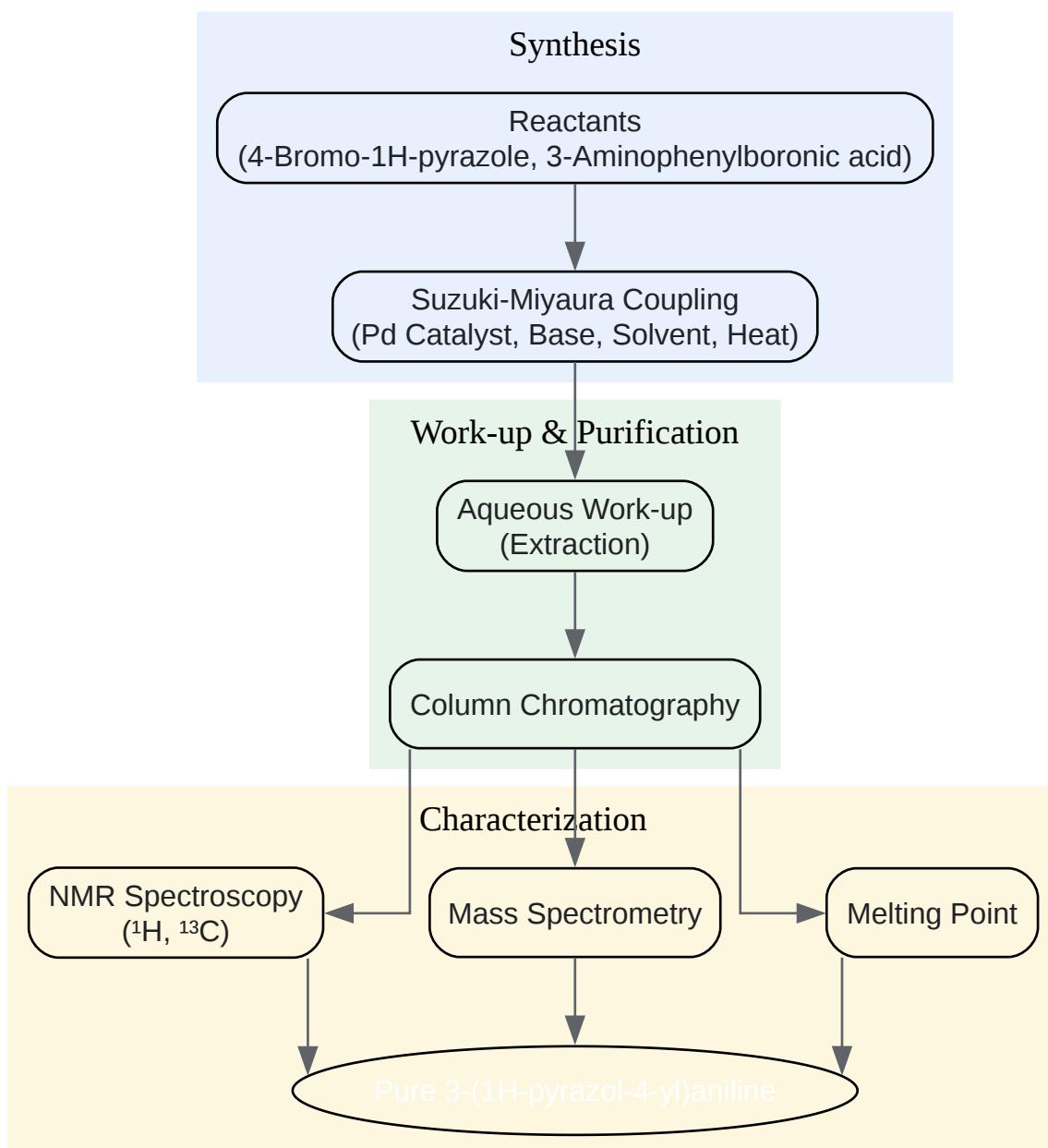
Causality of Component Selection

- Reactants: The standard reactants are a protected 4-bromo-1H-pyrazole and 3-aminophenylboronic acid. 4-bromopyrazoles are common intermediates in heterocyclic synthesis.^[5] The boronic acid provides the aniline moiety. The amino group is generally

compatible with the reaction conditions, avoiding the need for protecting group strategies that would add steps and reduce overall yield.

- **Catalyst System:** A palladium(0) species is the active catalyst. While various precursors can be used, pre-catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) or Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) are common choices due to their stability and effectiveness.^{[6][7]} The phosphine ligand (e.g., dppf or PPh_3) is crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
- **Base:** A base is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species. Inorganic bases like potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4) are typically used.^[7] Their choice depends on the specific substrates and catalyst, but K_3PO_4 is often effective for challenging couplings.
- **Solvent:** The solvent system must be capable of dissolving both the organic substrates and the inorganic base. A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water is standard.^[7] The water is essential for dissolving the base and facilitating the formation of the active boronate.

Workflow for Synthesis and Characterization

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Caption: High-level workflow from synthesis to final characterization.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methodologies for similar couplings.^[7]

- **Inert Atmosphere Setup:** To a flame-dried 100 mL Schlenk flask, add 4-bromo-1H-pyrazole (1.0 eq), 3-aminophenylboronic acid (1.1 eq), and potassium phosphate (K_3PO_4 , 2.0 eq).
- **Catalyst Addition:** Add the palladium catalyst, for instance, $Pd(PPh_3)_4$ (0.05 eq).
- **Solvent Addition:** Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add 1,4-dioxane and water (e.g., in a 4:1 ratio by volume). The solution should be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes.
- **Reaction:** Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-22 hours.^[7]
- **Work-up:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter. Concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (using a gradient elution, e.g., ethyl acetate in hexanes) to afford pure **3-(1H-pyrazol-4-yl)aniline**.

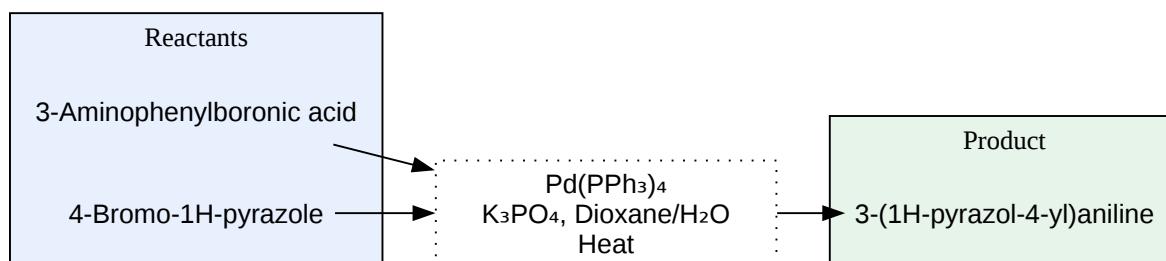
Parameter	Recommended Reagent/Condition	Purpose
Aryl Halide	4-Bromo-1H-pyrazole	Pyrazole source
Boronic Acid	3-Aminophenylboronic acid	Aniline source
Catalyst	Pd(PPh_3) ₄ or Pd(dppf)Cl ₂ (5 mol%)	C-C bond formation
Base	K ₃ PO ₄ or K ₂ CO ₃ (2-3 eq.)	Activation of boronic acid
Solvent	1,4-Dioxane / H ₂ O (4:1)	Dissolves organic & inorganic components
Temperature	80 - 90 °C	Provides activation energy
Atmosphere	Inert (Argon or Nitrogen)	Prevents degradation of Pd(0) catalyst

Table 1: Key Parameters for the Suzuki-Miyaura Synthesis.

PART 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Visualizing the Synthetic Transformation



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Caption: Chemical scheme of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data Analysis

The structural confirmation relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- ^1H NMR Spectroscopy: This technique provides information about the number and types of protons and their neighboring environments. For **3-(1H-pyrazol-4-yl)aniline**, one would expect to see distinct signals for the pyrazole C-H protons (typically singlets in the 7.5-8.0 ppm range), a complex pattern of multiplets for the four protons on the aniline ring (in the 6.5-7.5 ppm range), a broad singlet for the two amine (-NH₂) protons, and a very broad singlet for the pyrazole N-H proton (which may exchange with solvent and can be hard to observe).
- ^{13}C NMR Spectroscopy: This analysis confirms the carbon framework of the molecule. For this C₉H₉N₃ structure, nine distinct carbon signals are expected (unless there is accidental signal overlap). The signals for the carbons of the two aromatic rings will appear in the typical downfield region of ~110-150 ppm.[8]
- Mass Spectrometry (MS): This provides the molecular weight of the compound, offering definitive confirmation of its identity. The exact mass of **3-(1H-pyrazol-4-yl)aniline** (C₉H₉N₃) is 159.0796 g/mol .[9] High-resolution mass spectrometry (HRMS) should show a protonated molecular ion peak ([M+H]⁺) at m/z 160.0869.[9]

Analysis	Expected Result	Interpretation
¹ H NMR	Signals for pyrazole C-H, aniline C-H, -NH ₂ , and N-H protons with correct integration and multiplicity.	Confirms proton environment and structural integrity.
¹³ C NMR	9 distinct signals in the aromatic region.	Confirms the carbon skeleton of the molecule.
HRMS (ESI+)	[M+H] ⁺ peak at m/z ≈ 160.0869	Confirms the elemental composition (C ₉ H ₁₀ N ₃ ⁺).
Melting Point	Sharp, defined range.	Indicates the purity of the solid compound.

Table 2: Summary of Expected Analytical Data.

Conclusion

The synthesis of **3-(1H-pyrazol-4-yl)aniline** is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method that is both high-yielding and versatile. The protocol outlined in this guide, from reactant selection to purification, provides a reliable pathway to obtaining the target compound. Subsequent, thorough characterization using NMR and mass spectrometry is non-negotiable for verifying the structure and ensuring the purity required for downstream applications in research and drug development. This foundational molecule serves as a critical starting point for the synthesis of a new generation of bioactive compounds.

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